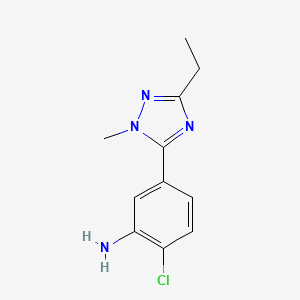
2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is a chemical compound that belongs to the class of substituted anilines It features a chloro group at the second position and a triazole ring at the fifth position of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with methyl isocyanate under controlled conditions.
Substitution Reaction: The synthesized triazole is then subjected to a substitution reaction with 2-chloroaniline in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.
Agrochemicals: This compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as conductivity and thermal stability.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form strong hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms or pests, resulting in their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-3-yl)aniline
- 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-4-yl)aniline
- 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-6-yl)aniline
Uniqueness
The uniqueness of 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline lies in the specific positioning of the triazole ring, which imparts distinct chemical and biological properties. This positioning allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C11H13ClN4 |
|---|---|
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
2-chloro-5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C11H13ClN4/c1-3-10-14-11(16(2)15-10)7-4-5-8(12)9(13)6-7/h4-6H,3,13H2,1-2H3 |
InChI-Schlüssel |
XROOOWRORSAEBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


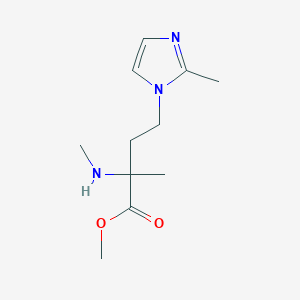



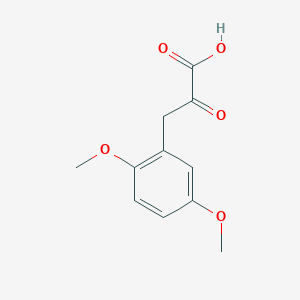
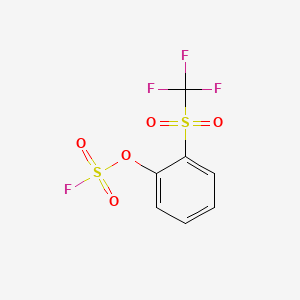



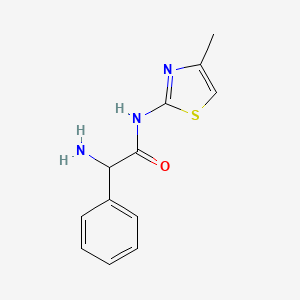
![5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536089.png)
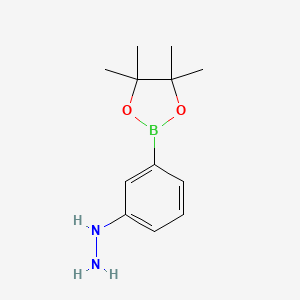

![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)
